Cyclopentolate
Overview
Description
Synthesis Analysis
Cyclopentolate synthesis involves several methods, aiming for chiral cyclopentenones due to their significance as precursors in asymmetric synthesis. Techniques include enantioselective and asymmetric syntheses via chemical and enzymatic resolution, Pauson-Khand reaction, Nazarov cyclization, and organocatalyzed reactions. These methods allow for the precise construction of cyclopentolate structures, essential for further chemical manipulation and application (Simeonov et al., 2016). Moreover, the organocatalytic domino Michael-Henry reaction has been utilized to synthesize highly functionalized cyclopentanes with excellent yields and stereoselectivity, highlighting the versatility and efficiency of current synthetic approaches (Tan et al., 2008).
Molecular Structure Analysis
Cyclopentolate's molecular structure is pivotal for its reactivity and properties. Studies involving X-ray crystallography reveal the detailed geometrical configuration of cyclopentolate derivatives, offering insights into their structural dynamics and interaction potential. These analyses are crucial for understanding how cyclopentolate’s structure influences its chemical behavior and reactivity in various contexts (Catellani et al., 1982).
Chemical Reactions and Properties
Cyclopentolate undergoes diverse chemical reactions, demonstrating its reactivity and functional adaptability. For instance, its hydrolysis in alkaline solutions has been thoroughly investigated, showing rapid degradation at higher pH values and leading to specific degradation products. This knowledge is essential for understanding cyclopentolate's stability and transformation under different conditions (Roy, 1995). Additionally, cyclopentolate's involvement in [2+2+2] cycloaddition reactions underlines its utility in synthesizing complex molecules through efficient C-C bond formations, showcasing its value in organic synthesis (Domínguez & Pérez-Castells, 2011).
Physical Properties Analysis
While the specific physical properties of cyclopentolate, such as melting point, boiling point, and solubility, are not directly detailed in the accessed literature, understanding these properties is crucial for its handling, storage, and application in various chemical processes. The physical properties are often influenced by the molecular structure and can be deduced from the structural analysis and chemical reactivity studies.
Chemical Properties Analysis
Cyclopentolate's chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for functionalization, are highlighted through its involvement in catalytic reactions and synthesis pathways. For example, its role in the synthesis of complex molecules through palladium-catalyzed reactions and its functionalization potential in creating compounds with multiple stereogenic centers reflect its versatile chemical nature (Li et al., 2012).
Scientific Research Applications
Cyclopentolate in Pediatric Ophthalmology
Cyclopentolate has been prominently used as a cycloplegic and mydriatic agent in pediatric ophthalmology. It is the preferred drug for cycloplegic refractions in children over the age of one, offering quick and successful outcomes with minimal complications. This application is vital in pediatric eye examinations to accurately assess refraction and diagnose vision defects (Jones & Modes, 1991).
Cyclopentolate in Ophthalmic Biometry
The use of cyclopentolate has been evaluated in ophthalmic biometry, particularly in measuring intraocular pressure and assessing pupil diameter in clinical settings. This application is crucial for accurate ocular measurements, especially in conditions requiring mydriasis and cycloplegia. Studies have shown that cyclopentolate can impact measurements such as anterior chamber depth and iris width, which are essential for accurate ocular assessments (Arıcı, Turk, Ceylan, & Kola, 2014).
Use in Veterinary Ophthalmology
In veterinary medicine, cyclopentolate has been studied for its effects on intraocular pressure, pupil diameter, and tear production in animals such as cats and rabbits. This research is significant for expanding the application of cyclopentolate beyond human medicine and understanding its effects in different species (Kovaļčuka & Nikolajenko, 2020).
Investigating Systemic Absorption and Effects
Research has also delved into understanding the systemic absorption of cyclopentolate and its effects, particularly in neonatal mice. This aspect is crucial for comprehending the broader implications of cyclopentolate use, especially concerning its potential systemic effects following ocular administration (Rozette et al., 2014).
Studying the Kinetics and Mechanism of Hydrolysis
The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions have been a subject of research. This study is vital for understanding the chemical stability and degradation pathways of cyclopentolate, providing insights essential for its formulation and storage (Roy, 1995).
properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSRIRYMSLOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048528 | |
Record name | Cyclopentolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclopentolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e+00 g/L | |
Record name | Cyclopentolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By blocking muscarinic receptors, cyclopentolate produces dilatation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia). | |
Record name | Cyclopentolate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cyclopentolate | |
CAS RN |
512-15-2 | |
Record name | Cyclopentolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclopentolate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentolate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclopentolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOPENTOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76F4SHP7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cyclopentolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134-136, 139 °C (hydrochloride salt) | |
Record name | Cyclopentolate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclopentolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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